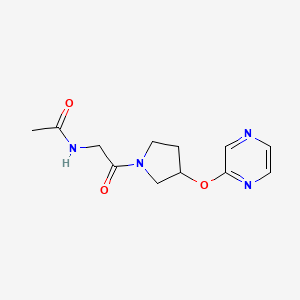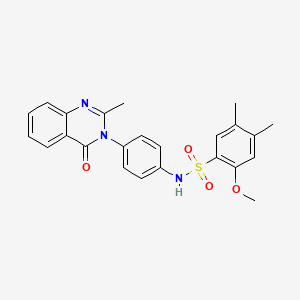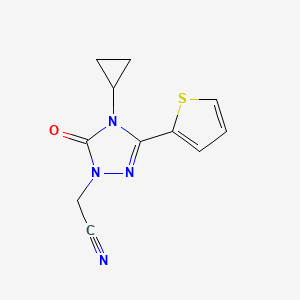![molecular formula C6H13NO B2433380 [1-(2-Aminoéthyl)cyclopropyl]méthanol CAS No. 1490143-92-4](/img/structure/B2433380.png)
[1-(2-Aminoéthyl)cyclopropyl]méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Aminoethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . This compound is characterized by the presence of a cyclopropyl ring attached to a methanol group and an aminoethyl side chain. It is typically found as a colorless to pale yellow liquid or solid, depending on its physical state .
Applications De Recherche Scientifique
Chemistry: [1-(2-Aminoethyl)cyclopropyl]methanol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of cyclopropyl-containing molecules on biological systems. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in the development of new drugs for various diseases .
Industry: In the industrial sector, [1-(2-Aminoethyl)cyclopropyl]methanol is used as a precursor in the synthesis of specialty chemicals and materials. It is also used in the production of polymers and resins .
Mécanisme D'action
Mode of Action
Given its structural similarity to other aminoethyl compounds, it may interact with various enzymes or receptors in the body .
Pharmacokinetics
Its molecular weight (115.18 g/mol) suggests that it could be absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of [1-(2-Aminoethyl)cyclopropyl]methanol’s action are currently unknown. As a relatively new compound, its effects on cellular processes and molecular pathways need to be investigated .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)cyclopropyl]methanol generally involves the reaction of cyclopropylmethanol with ethylenediamine under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for [1-(2-Aminoethyl)cyclopropyl]methanol are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(2-Aminoethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropylmethanal or cyclopropylmethanone.
Reduction: Formation of cyclopropylmethanol derivatives.
Substitution: Formation of various substituted cyclopropylmethanol compounds.
Comparaison Avec Des Composés Similaires
Cyclopropylmethanol: Lacks the aminoethyl side chain, making it less versatile in biological interactions.
Ethanolamine: Contains an aminoethyl group but lacks the cyclopropyl ring, resulting in different chemical properties and reactivity.
Cyclopropylamine: Contains a cyclopropyl ring and an amino group but lacks the methanol group, leading to different applications and reactivity.
Uniqueness: [1-(2-Aminoethyl)cyclopropyl]methanol is unique due to the combination of a cyclopropyl ring, an aminoethyl side chain, and a methanol group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
[1-(2-aminoethyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-3-6(5-8)1-2-6/h8H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCCDYAAMJBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2433297.png)

![methyl 2-[8-(2,3-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2433301.png)

![4-METHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2433305.png)





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2433316.png)



